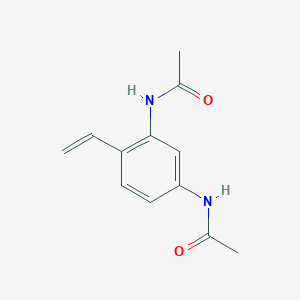
N-(3-acetamido-4-ethenylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N,N’-(4-ethenyl-1,3-phenylene)bis- is an organic compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol. This compound is characterized by the presence of two acetamide groups attached to a 4-ethenyl-1,3-phenylene core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Acetamide, N,N’-(4-ethenyl-1,3-phenylene)bis- can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the production of cyanoacetamide derivatives. The reaction can be carried out without solvents at room temperature or with stirring at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Acetamide, N,N’-(4-ethenyl-1,3-phenylene)bis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazonoyl chloride, triethylamine, and methyl cyanoacetate . The major products formed from these reactions are often heterocyclic compounds, which are of significant interest in medicinal chemistry and other fields .
Scientific Research Applications
Acetamide, N,N’-(4-ethenyl-1,3-phenylene)bis- has a wide range of scientific research applications. It is used in the synthesis of biologically active compounds, particularly in the formation of novel heterocyclic moieties . These compounds have diverse biological activities and are of interest to biochemists and medicinal chemists. Additionally, this compound is utilized in the development of new chemotherapeutic agents and other pharmaceutical applications .
Mechanism of Action
The mechanism of action of Acetamide, N,N’-(4-ethenyl-1,3-phenylene)bis- involves its interaction with molecular targets and pathways in biological systems. The compound’s active hydrogen atoms participate in various condensation and substitution reactions, enabling the formation of complex heterocyclic structures . These interactions are crucial for its biological activity and therapeutic potential.
Comparison with Similar Compounds
Acetamide, N,N’-(4-ethenyl-1,3-phenylene)bis- can be compared with other similar compounds, such as N-cyanoacetamides and other acetamide derivatives . These compounds share similar chemical properties and reactivity but differ in their specific structures and applications. The unique structure of Acetamide, N,N’-(4-ethenyl-1,3-phenylene)bis- makes it particularly valuable for the synthesis of novel heterocyclic compounds and its potential use in pharmaceutical research .
Properties
CAS No. |
35867-54-0 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
N-(3-acetamido-4-ethenylphenyl)acetamide |
InChI |
InChI=1S/C12H14N2O2/c1-4-10-5-6-11(13-8(2)15)7-12(10)14-9(3)16/h4-7H,1H2,2-3H3,(H,13,15)(H,14,16) |
InChI Key |
GXQVSUPPWVZUQM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)C=C)NC(=O)C |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C=C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


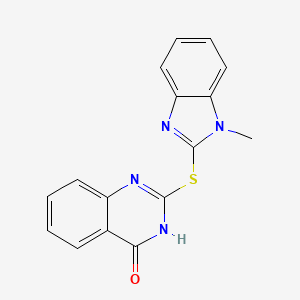
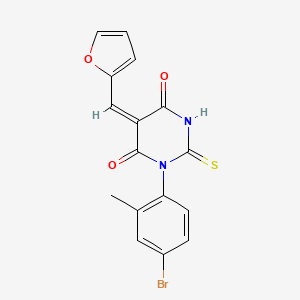
![(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1655327.png)
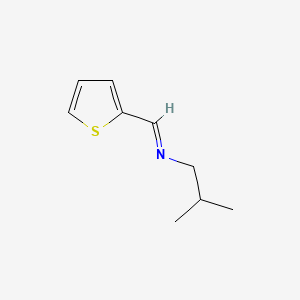
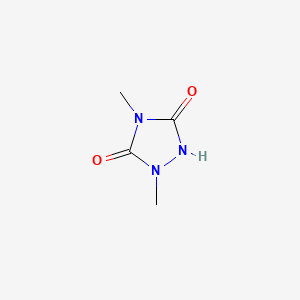
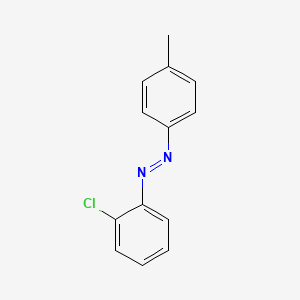
![2-(4-CHLOROPHENOXY)-N-[2-(DIETHYLAMINO)ETHYL]ACETAMIDE MONOHYDROCHLORIDE](/img/structure/B1655333.png)

![3-[[4-[(E)-[1-(2-fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B1655335.png)
![4H-1,2,4-Triazol-4-amine, N-[(4-nitrophenyl)methylene]-](/img/structure/B1655339.png)

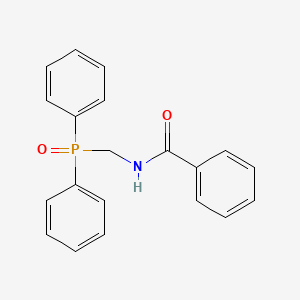
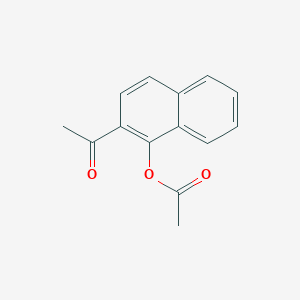
![[3-Hydroxy-2-[(9E,12E,15E)-octadeca-9,12,15-trienoyl]oxypropyl] (9E,12E,15E)-octadeca-9,12,15-trienoate](/img/structure/B1655347.png)
